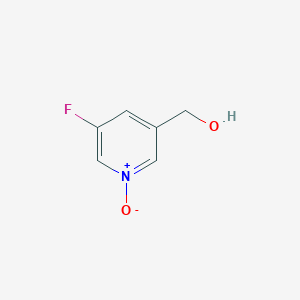
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol is a chemical compound with a unique structure that includes a fluorine atom, an oxidized pyridinium ring, and a methanol group
Métodos De Preparación
The synthesis of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and methanol.
Oxidation: The pyridine ring is oxidized to form the pyridinium ion. This can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Methanol Addition: The final step involves the addition of the methanol group to the oxidized pyridinium ring, which can be facilitated by using catalysts or specific reaction conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its pyridine form, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The methanol group can participate in addition reactions, forming various adducts with other chemical species.
Aplicaciones Científicas De Investigación
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxidized pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol can be compared with other similar compounds, such as:
(5-Fluoropyridin-3-yl)methanol: Lacks the oxidized pyridinium ring, resulting in different chemical properties and reactivity.
(5-Chloro-1-oxidopyridin-1-ium-3-yl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
(5-Fluoro-1-oxidopyridin-1-ium-4-yl)methanol:
Propiedades
Fórmula molecular |
C6H6FNO2 |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
(5-fluoro-1-oxidopyridin-1-ium-3-yl)methanol |
InChI |
InChI=1S/C6H6FNO2/c7-6-1-5(4-9)2-8(10)3-6/h1-3,9H,4H2 |
Clave InChI |
RLDMYVLUDQPIMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=[N+](C=C1F)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
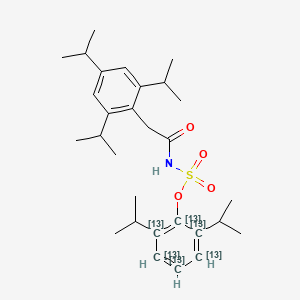
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
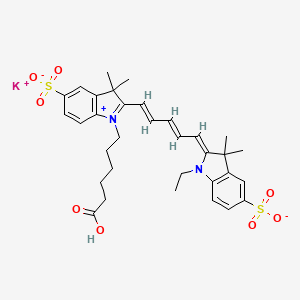
![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
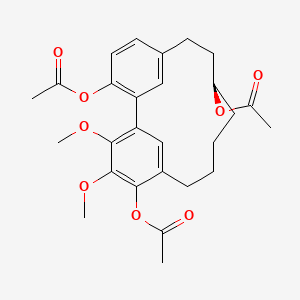
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
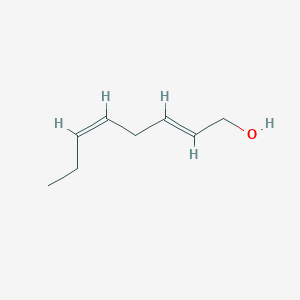

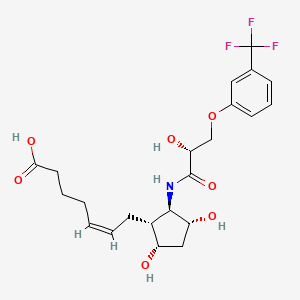

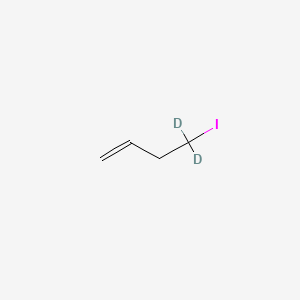
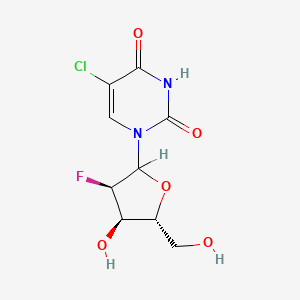
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
